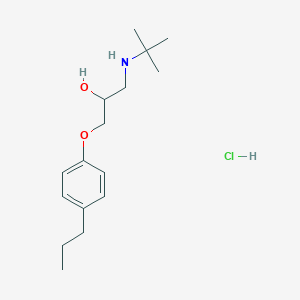

1-(Tert-butylamino)-3-(4-propylphenoxy)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(tert-butylamino)-3-(4-propylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2.ClH/c1-5-6-13-7-9-15(10-8-13)19-12-14(18)11-17-16(2,3)4;/h7-10,14,17-18H,5-6,11-12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMOWDQGUDHJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464877-46-1 | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(4-propylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464877-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylamino)-3-(4-propylphenoxy)propan-2-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, 4-propylphenol, and epichlorohydrin.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of suitable solvents and catalysts to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Table 1: Epoxide Ring-Opening Conditions for Analogous Compounds

| Epoxide Derivative | Amine | Solvent | Temp (°C) | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3-Epoxy-1-(2-ethylphenoxy)propane | tert-Butylamine | Methanol | 100 | 12 | ~75 | |

| 2,3-Epoxy-1-(mesityloxy)propane | tert-Butylamine | Ethanol | 80 | 24 | ~68 |

Acylation of the Amino Group

The primary or secondary amine in related structures undergoes acylation with carboxylic acids or anhydrides:

-

Example : Reaction of 1-(4-amino-2-ethylphenoxy)-3-t-butylamino-2-propanol with acrylic acid .

-

Conditions : Stirring in ethanol or ethyl acetate at ambient temperature for 30 minutes to 3 hours.

-

Product : 1-(4-acryloylamino-2-ethylphenoxy)-3-t-butylamino-2-propanol (M.P. 137–140°C) .

Table 2: Acylation Reactions of Propanolamine Derivatives

| Starting Amine | Acylating Agent | Solvent | Product (M.P. °C) | Reference |

|---|---|---|---|---|

| 1-(4-amino-2-n-propylphenoxy)... | Acetic anhydride | Water/EtOAc | 137–138 | |

| 1-(4-amino-2-ethylphenoxy)... | Cinnamic acid | Chloroform | 137.5–140 |

Hydrogenation of Unsaturated Side Chains

Allyl or nitro groups in intermediates are reduced to propyl or amino groups via catalytic hydrogenation:

-

Example : Hydrogenation of 1-(2-allyl-4-propionamidophenoxy)-3-isopropylaminopropan-2-ol using Pd/C catalyst .

-

Conditions : H₂ atmosphere in ethanol until hydrogen absorption ceases.

-

Product : 1-(2-n-propyl-4-propionamidophenoxy)-3-isopropylaminopropan-2-ol (M.P. 134–135°C) .

Salt Formation

The free base is converted to its hydrochloride salt for stability and solubility:

-

Process : Treatment with HCl gas or aqueous HCl in ethanol/ethyl acetate .

-

Example : 1-(tert-butylamino)-3-(mesityloxy)propan-2-ol hydrochloride (M.P. 211–213°C after crystallization) .

Chiral Resolution and Purification

-

Chromatography : Silica gel columns with chloroform/methanol/triethylamine gradients isolate enantiomers .

-

Crystallization : Ethyl acetate/hexane mixtures yield high-purity products (e.g., M.P. 116.5–118°C for butyramido derivatives) .

Functionalization of the Phenoxy Ring

Electrophilic aromatic substitution (e.g., nitration, sulfonation) modifies the phenoxy group:

Experimental Challenges

Scientific Research Applications

Pharmacological Research

1-(Tert-butylamino)-3-(4-propylphenoxy)propan-2-ol hydrochloride has been explored for its potential pharmacological effects, particularly in the following areas:

- Beta-Adrenergic Receptor Modulation : The compound's structure suggests it may function as a beta-blocker, similar to timolol, which is used to manage conditions like hypertension and glaucoma . Research indicates that modifications in the side chains can enhance selectivity and efficacy against specific receptor subtypes.

- Antihypertensive Properties : Preliminary studies have indicated that compounds with similar structures exhibit antihypertensive effects through vasodilation and reduced heart rate. This could position this compound as a candidate for developing new antihypertensive medications .

Neuropharmacology

The compound's ability to cross the blood-brain barrier may allow it to influence central nervous system (CNS) functions. Investigations into its effects on neurotransmitter systems could reveal potential applications in treating neurodegenerative diseases or mood disorders.

Drug Development and Synthesis

Research into the synthesis of this compound has highlighted its utility as an intermediate in the development of more complex pharmaceutical agents. Its synthesis involves straightforward chemical transformations, making it accessible for further modifications to enhance pharmacological properties.

Case Study 1: Antihypertensive Effects

A study published in the Journal of Medicinal Chemistry examined various derivatives of propanolamine compounds, including this compound. The findings suggested that certain structural modifications led to increased potency as beta-adrenergic antagonists, indicating potential use in managing cardiovascular conditions .

Case Study 2: Neuropharmacological Investigations

In a research article focused on CNS-active compounds, the effects of similar propanolamine derivatives were analyzed for their impact on serotonin and norepinephrine levels. The results indicated that compounds with structural similarities could modulate neurotransmitter release, suggesting possible applications in treating anxiety and depression .

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-(4-propylphenoxy)propan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the inhibition of cyclic AMP (cAMP) production and subsequent downstream signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Receptor Selectivity

- Propylphenoxy vs.

- Cyclopentylphenoxy in Penbutolol: The 2-cyclopentylphenoxy substituent enhances β1-selectivity, reducing adverse effects on β2-mediated bronchial smooth muscle contraction .

Conformational Analysis

- Propranolol derivatives exhibit gauche conformations in the -CH(OH)-CH2-NH- side chain, optimizing interaction with adrenoceptor binding pockets .

Clinical and Preclinical Data

- Antiarrhythmic Activity: Compounds with bulky aromatic substituents (e.g., naphthyloxy in propranolol) show stronger membrane-stabilizing effects, crucial for arrhythmia management .

- Metabolic Stability: The tert-butylamino group in the target compound and penbutolol may reduce hepatic first-pass metabolism compared to isopropylamino groups in propranolol .

Biological Activity

1-(Tert-butylamino)-3-(4-propylphenoxy)propan-2-ol hydrochloride is a chemical compound with a unique structure that suggests various potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H28ClNO2, with a molecular weight of approximately 301.18 g/mol. The compound features a tert-butylamino group and a 4-propylphenoxy moiety, which contribute to its biological activity. The presence of the hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antihypertensive Effects : Studies suggest that this compound has potential as an antihypertensive agent. Its mechanism may involve modulation of neurotransmitter levels or interference with specific metabolic pathways.

- Antidiabetic Properties : Preliminary findings indicate that the compound may also possess antidiabetic effects, although further investigation is required to elucidate the specific mechanisms involved.

The exact mechanisms through which this compound exerts its effects remain to be fully defined. However, it is hypothesized that it may interact with adrenergic receptors, similar to other compounds in its class, influencing cardiovascular function and metabolic processes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(2-Cyclopentylphenoxy)propan-2-ol | C18H29NO2 | Contains a cyclopentyl group; potential neuropharmacological applications. |

| 1-(Isopropylamino)-3-(4-propylphenoxy)propan-2-ol | C15H23N | Similar structure but with an isopropyl group; different pharmacological profile. |

| 1-(Cyclohexylamino)-3-(4-propylphenoxy)propan-2-ol | C16H25N | Cyclohexane ring alters lipophilicity; may affect bioavailability. |

The structural differences among these compounds may influence their pharmacokinetic properties and biological activities, highlighting the uniqueness of this compound in therapeutic contexts.

Study on Adrenergic Activity

A study examining the adrenergic properties of related compounds found that modifications in the aromatic rings significantly affect receptor binding and activity. This suggests that structural variations in compounds like this compound could lead to different therapeutic outcomes .

Antidiabetic Potential

Another area of research focuses on the antidiabetic potential of similar compounds. Investigations into their effects on glucose metabolism and insulin sensitivity are ongoing, with preliminary results indicating promising outcomes for compounds with structural similarities to this compound.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis pathway for 1-(Tert-butylamino)-3-(4-propylphenoxy)propan-2-ol hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the introduction of the tert-butylamine and phenoxy groups. For example:

Etherification : Coupling the phenol derivative (e.g., 4-propylphenol) with epichlorohydrin or a similar epoxide to form the phenoxypropanol intermediate.

Amine Attachment : Reacting the intermediate with tert-butylamine under controlled pH and temperature to avoid side reactions.

Hydrochloride Salt Formation : Acidification with HCl to stabilize the final product.

Purification steps (e.g., column chromatography, recrystallization) are critical to remove unreacted amines or phenolic by-products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the amine hydrochloride. Avoid exposure to moisture, as hygroscopic properties can degrade the compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from variations in purity or stereochemistry. Strategies include:

- Impurity Profiling : Use LC-MS to identify and quantify by-products (e.g., unreacted amines or oxidized phenols) .

- Bioassay Controls : Include reference standards (e.g., USP-grade compounds) to validate activity measurements .

- Chiral Analysis : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may exhibit differing bioactivity .

Q. What strategies optimize regioselectivity during the etherification step of synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites on the phenol (e.g., using tert-butyldimethylsilyl chloride) to direct coupling to the desired position .

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic attack on the epoxide .

Q. How can researchers address low yields in the final hydrochloride salt formation?

- Methodological Answer :

- Acid Selection : Use anhydrous HCl gas instead of aqueous HCl to minimize hydrolysis .

- Crystallization Conditions : Adjust solvent polarity (e.g., ethanol/ether mixtures) to favor salt precipitation .

- By-Product Analysis : Monitor for over-acidification via pH titration during salt formation .

Q. What computational tools are suitable for predicting the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., Gaussian or ORCA software) .

- Molecular Dynamics : Simulate solvent interactions to predict solubility and stability .

- Retrosynthesis Software : Tools like Synthia or Reaxys propose alternative synthetic routes based on similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.